molecular formula C13H9N3O2S B2908426 5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide CAS No. 955672-85-2

5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide

Cat. No.: B2908426
CAS No.: 955672-85-2
M. Wt: 271.29
InChI Key: JWANYIPCCHHQRP-UHFFFAOYSA-N
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Description

5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide is a synthetic hybrid heterocyclic compound designed for research and development, featuring a 1,3-oxazole core linked to a 1,3-thiazole ring via a carboxamide bridge. This specific molecular architecture is of significant interest in medicinal chemistry, as both oxazole and thiazole scaffolds are known to exhibit a broad spectrum of biological activities. While the specific biological data for this compound is under investigation, its structural analogs demonstrate potent pharmacological properties. For instance, closely related 1,3,4-thiadiazole-2-carboxamide derivatives have shown powerful antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , and significant anti-inflammatory effects by inhibiting protein denaturation . Furthermore, molecular docking studies of similar compounds have revealed strong binding interactions with therapeutic targets like the DHPS enzyme from S. aureus , suggesting a potential mechanism of action for this class of molecules as antibacterial agents . The integration of the 1,3-thiazol-2-yl group is a critical pharmacophoric feature, a motif present in various bioactive molecules that have demonstrated enhanced antibacterial properties in research settings . This compound is intended for research use only in chemical and biological studies, including target identification, mechanism of action studies, and as a lead compound for the development of new anti-infective or anti-inflammatory agents. It is strictly for laboratory research and not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-11(16-13-14-6-7-19-13)12-15-8-10(18-12)9-4-2-1-3-5-9/h1-8H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWANYIPCCHHQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Dihedral Angle (Thiazole vs. Heterocycle) Key Interactions
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole Methyl (C-5 of isoxazole) 34.08° N–H⋯N dimers; C–H⋯O chains
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide-thiazole Cl (thiazole); 2,4-F (benzene) N/A N–H⋯N dimers; C–H⋯F/O bonds
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide Benzamide-thiazole F (ortho to amide) 35.28° (benzene); 10.14° (thiazole) N–H⋯N dimers; C–H⋯O chains
Target Compound: 5-Phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide Oxazole-thiazole Phenyl (C-5 of oxazole) Inferred higher steric effects Likely N–H⋯N/O interactions

Key Observations :

  • Oxazole vs. Isoxazole/Benzamide Cores: The oxazole ring in the target compound is less polar than isoxazole (an oxygen-nitrogen-containing heterocycle) but more rigid than benzamide derivatives.
  • Dihedral Angles : Analogous compounds exhibit dihedral angles between 10°–35°, suggesting moderate conformational flexibility. The phenyl group in the target compound may increase torsional strain, reducing planarity and altering crystal-packing motifs compared to methyl or halogenated analogs .

Key Observations :

  • Reactivity : Thiazol-2-amine reacts efficiently with acyl chlorides under mild conditions (room temperature, polar solvents like acetonitrile or dichloromethane). The target compound’s synthesis would likely follow this pattern, though the phenyl group may necessitate longer reaction times or elevated temperatures to overcome steric hindrance .
  • Yield Optimization : Methyl and halogenated analogs achieve moderate yields (60–61%), suggesting that the phenyl-substituted target compound may require optimized stoichiometry or catalysts to improve efficiency .

Biological Activity

The compound 5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H12N4O2SC_{14}H_{12}N_4O_2S. The compound features a phenyl group attached to a thiazole and oxazole ring system, which are known for their diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with phenyl isothiocyanate or similar reagents under controlled conditions. Various methods have been documented in the literature, highlighting modifications that can enhance yield and purity .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : It also showed antifungal properties with MIC values against Candida albicans ranging from 16.69 µM to 78.23 µM .

Antiviral Activity

Compounds in the same class have been evaluated for antiviral efficacy as well. For example:

  • HIV Inhibition : Some derivatives exhibited promising activity against HIV with EC50 values indicating effective viral suppression at low concentrations .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the therapeutic potential of new compounds. The CC50 (half-maximal cytotoxic concentration) values for related compounds were found to be significantly higher than their EC50 values, indicating a favorable therapeutic index .

Study 1: Antiviral Efficacy Against HIV

In a controlled study, derivatives of thiazole-based carboxamides were tested for their ability to inhibit HIV replication. The most effective compound demonstrated an EC50 value of 3.98 µM with a therapeutic index exceeding 100, suggesting low toxicity and high efficacy .

Study 2: Antimicrobial Screening

A comprehensive screening of various thiazole derivatives revealed that modifications to the phenyl group significantly enhanced antibacterial activity. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring could optimize antimicrobial properties .

Table 1: Biological Activity Overview

Activity TypeTarget Organism/PathogenMIC/EC50 Value
AntibacterialStaphylococcus aureus5.64 - 22.9 µM
Escherichia coli8.33 - 23.15 µM
AntifungalCandida albicans16.69 - 78.23 µM
AntiviralHIVEC50 = 3.98 µM

Table 2: Cytotoxicity Data

Compound NameCC50 Value (µM)Therapeutic Index (CC50/EC50)
Thiazole Carboxamide Derivative A>1000>250
Thiazole Carboxamide Derivative B>500>125

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide, and how are intermediates purified?

  • Methodology : Synthesis typically involves coupling thiazol-2-amine with an activated oxazole-2-carboxylic acid derivative (e.g., acid chloride). For example, in analogous compounds, pyridine is used as a solvent to absorb HCl byproducts, and reactions are monitored via TLC . Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ with TMS reference; key signals include aromatic protons (δ 7.2–8.5 ppm) and carboxamide NH (δ ~10–12 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm to confirm ≥95% purity .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodology : Initial screens include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or microbial enzymes (e.g., PFOR in anaerobic organisms) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Methodology :

  • Substituent Variation : Modify phenyl, thiazole, or oxazole moieties (e.g., electron-withdrawing groups on phenyl to enhance binding) .
  • Biological Testing : Compare IC₅₀ values across analogs using dose-response curves. For example, replacing the phenyl group with a nitro-thiophene (as in ) alters antimicrobial potency .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., PFOR enzyme) .

Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

  • Methodology :

  • Purity Verification : Re-analyze compounds via HPLC and elemental analysis to exclude impurity effects .
  • Assay Standardization : Use common reference drugs (e.g., ciprofloxacin for antibacterial assays) and replicate under identical conditions (pH, temperature) .
  • Meta-Analysis : Compare data across studies with attention to structural differences (e.g., substituent positioning) and assay types (e.g., cell-based vs. enzyme-based) .

Q. Which computational approaches predict binding modes and pharmacokinetic properties?

  • Methodology :

  • Molecular Docking : Use crystal structures from PDB (e.g., PFOR, PDB: 1PZO) to simulate ligand-receptor interactions. Key residues (e.g., Arg/Tyr in active sites) guide mutagenesis validation .
  • ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Q. How can regioselectivity challenges in synthesizing thiazole-oxazole hybrids be addressed?

  • Methodology :

  • Catalytic Optimization : Use Cu(I) catalysts for Ullmann-type couplings to direct thiazole-amide bond formation .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection on amines) to prevent undesired side reactions .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor thermodynamically stable products (e.g., 30-minute cycles at 100°C) .

Notes

  • Synthesis References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, ) over commercial databases.
  • Contradiction Management : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity if fluorescence assays conflict) .
  • Advanced Tools : Leverage open-access crystallography data (PDB) and cheminformatics platforms (e.g., PubChem) for structural comparisons .

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